Home > Products > Screening Compounds P28890 > [3-(3,5-Dimethylphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate
[3-(3,5-Dimethylphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate -

[3-(3,5-Dimethylphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate

Catalog Number: EVT-5202957
CAS Number:
Molecular Formula: C25H20O6
Molecular Weight: 416.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-2-[(4-oxo-2-aryl-4H-chromen-7-yl)oxy]acetamide Derivatives

  • Compound Description: This series of compounds incorporates a 7-hydroxyflavone core structure, further derivatized with various aryl substituents. These derivatives were synthesized and investigated for their in vitro antioxidant properties through DPPH radical scavenging assays. Notably, several compounds within this series (SLP VI 1b, VI 1c, VI 2b, and VI 2d) demonstrated significant cardioprotective effects against doxorubicin-induced cardiotoxicity. []
  • Relevance: These compounds share the core 4H-chromen-4-one (chromone) moiety with 3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate. The presence of diverse aryl substituents at the 2- and 7-positions of the chromone scaffold in these derivatives highlights the potential for structural modifications to fine-tune biological activity. []

3-(5-((Aryl)methyl)isoxazol-3-yl)-4H-chromen-4-one Derivatives

  • Compound Description: These novel derivatives feature an isoxazole ring linked to the chromone scaffold at the 3-position. The arylmethyl substituent on the isoxazole ring was varied to generate a library of compounds. These compounds were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive bacteria and anticancer activity against MCF-7 (breast cancer) and HeLa (cervical carcinoma) cell lines. Compounds 4j and 4g showed potent antibacterial activity, while compounds 4g, 4i, and 4j demonstrated potent cytotoxic activity against MCF-7, comparable to the standard drug doxorubicin. []
  • Compound Description: This research focuses on the synthesis and evaluation of di- and tri-substituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids and the related compound 4-oxo-3-phenyl-4H-furo[2,3-h][1]benzopyran-8-carboxylic acid for their diuretic, natriuretic, and uricosuric activities. Notably, 3,5-disubstituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids (6c-f, h, n, and x) exhibited potent natriuretic and uricosuric effects, while 4-oxo-3-phenyl-4H-furo[2,3-h][1]benzopyran-8-carboxylic acid (6dd) displayed solely potent natriuretic activity. []
  • Relevance: This study emphasizes the significance of the 4H-chromen-4-one (also known as 4H-1-benzopyran-4-one) scaffold, present in 3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate, in the development of diuretic and uricosuric agents. The presence of various substituents on the chromone nucleus in the studied compounds underscores the potential for modulating their pharmacological profiles through structural modifications. []
  • Compound Description: This research focuses on identifying 4H-chromen-4-one derivatives as potential therapeutic agents for diabetic retinopathy (DR) by inhibiting Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs). A series of 4H-chromen-4-one derivatives were synthesized and evaluated for their ROCK inhibitory activity and selectivity. Compound 12j emerged as a potent and selective ROCK I and ROCK II inhibitor, demonstrating protective effects against high glucose-induced retinal neuron damage in ex vivo DR models. []
  • Relevance: This research highlights the therapeutic potential of 4H-chromen-4-one derivatives, like 3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate, in treating DR by targeting ROCKs. The identification of compound 12j as a potent and selective ROCK inhibitor underscores the potential of this chemical class for further development as therapeutic agents for DR. []
  • Compound Description: This research investigates a series of p-functionalized chromen-4-on-3-yl chalcones, some bearing a boronic acid moiety, as potential inhibitors of the p53-MDM2 pathway for cancer treatment. These compounds were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Compound 3b demonstrated significant activity against all tested cancer cell lines, while para-boronic acid derivative 5b showed selective and potent inhibition against the colon cancer cell line HCT-116. []
  • Relevance: This study highlights the versatility of the 4H-chromen-4-one scaffold, similar to 3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate, in developing anticancer agents. The integration of the chalcone moiety and the boronic acid group in these derivatives emphasizes the potential for creating novel hybrids with enhanced anticancer activity and selectivity. []

Properties

Product Name

[3-(3,5-Dimethylphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate

IUPAC Name

[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate

Molecular Formula

C25H20O6

Molecular Weight

416.4 g/mol

InChI

InChI=1S/C25H20O6/c1-15-9-16(2)11-20(10-15)30-23-14-29-22-13-19(7-8-21(22)24(23)26)31-25(27)17-5-4-6-18(12-17)28-3/h4-14H,1-3H3

InChI Key

VYJDMZFGYNJWPK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.